molecular formula C19H16N4 B605791 AZ-Dyrk1B-33

AZ-Dyrk1B-33

Cat. No.: B605791
M. Wt: 300.4 g/mol
InChI Key: CZCUSHJQJWKYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ Dyrk1B 33 involves several steps, starting with the preparation of the core structure, which is a pyrrolo[2,3-c]pyridine derivative. The key steps include:

Industrial Production Methods

Industrial production of AZ Dyrk1B 33 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

AZ Dyrk1B 33 primarily undergoes substitution reactions due to the presence of reactive sites on its pyrrolo[2,3-c]pyridine core. These reactions include:

    Nucleophilic Substitution: Introduction of nucleophiles to replace existing substituents.

    Electrophilic Substitution: Addition of electrophiles to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are derivatives of AZ Dyrk1B 33 with modified substituents, which can be used to study the structure-activity relationship and enhance the compound’s effectiveness .

Scientific Research Applications

AZ Dyrk1B 33 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Helps in understanding cellular processes regulated by DYRK1B, such as cell differentiation and proliferation.

    Medicine: Investigated for its potential therapeutic effects in diseases where DYRK1B is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting DYRK1B.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZ Dyrk1B 33 is unique due to its high selectivity for DYRK1B over other kinases, making it a valuable tool for studying DYRK1B-specific pathways without off-target effects. Its distinct cellular effects compared to DYRK1B knockdown through siRNA further highlight its specificity and effectiveness .

Properties

IUPAC Name

1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUSHJQJWKYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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